molecular formula C12H10N2OS B3846975 2-imino-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one

2-imino-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one

Katalognummer B3846975
Molekulargewicht: 230.29 g/mol
InChI-Schlüssel: WCCUQWPSOQGNOO-DAAQNPAKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-imino-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one, also known as PTP1B inhibitor, is a molecule that has gained significant attention in the field of medicinal chemistry. It is a small molecule that has shown potential in treating various diseases such as diabetes, obesity, and cancer.

Wirkmechanismus

2-imino-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one inhibits the activity of 2-imino-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one by binding to its active site. 2-imino-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one is a negative regulator of insulin signaling, and its inhibition leads to increased insulin sensitivity and glucose uptake. In cancer cells, 2-imino-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one induces apoptosis and cell cycle arrest by affecting various signaling pathways.
Biochemical and Physiological Effects:
2-imino-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It increases insulin sensitivity and glucose uptake in cells, making it a potential drug candidate for the treatment of type 2 diabetes. It also inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. However, further studies are required to understand the full extent of its effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 2-imino-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one is that it is a small molecule that can be easily synthesized in the laboratory. It has also shown promising results in various in vitro and in vivo studies. However, one of the limitations is that it has poor solubility in water, which can affect its bioavailability and efficacy.

Zukünftige Richtungen

There are several future directions for the research on 2-imino-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one. One of the directions is to optimize its chemical structure to improve its solubility and bioavailability. Another direction is to study its potential in treating other diseases such as obesity and neurodegenerative disorders. Additionally, further studies are required to understand the full extent of its effects on various signaling pathways and its potential side effects.
Conclusion:
In conclusion, 2-imino-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one is a small molecule that has shown potential in treating various diseases such as diabetes and cancer. Its inhibition of 2-imino-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one leads to increased insulin sensitivity and glucose uptake, making it a potential drug candidate for the treatment of type 2 diabetes. In cancer cells, it induces apoptosis and cell cycle arrest by affecting various signaling pathways. Further studies are required to understand the full extent of its effects and its potential side effects.

Wissenschaftliche Forschungsanwendungen

2-imino-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of protein tyrosine phosphatase 1B (2-imino-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one), which is a negative regulator of insulin signaling. Inhibition of 2-imino-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one leads to increased insulin sensitivity and glucose uptake, making it a potential drug candidate for the treatment of type 2 diabetes.
In addition to its anti-diabetic properties, 2-imino-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one has also been shown to possess anti-cancer activity. It inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has been studied for its potential in treating breast cancer, lung cancer, and leukemia.

Eigenschaften

IUPAC Name

(5E)-2-amino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS/c13-12-14-11(15)10(16-12)8-4-7-9-5-2-1-3-6-9/h1-8H,(H2,13,14,15)/b7-4+,10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCUQWPSOQGNOO-DAAQNPAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/2\C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-imino-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one
Reactant of Route 2
2-imino-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one
Reactant of Route 3
2-imino-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one
Reactant of Route 4
2-imino-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one
Reactant of Route 5
2-imino-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one
Reactant of Route 6
2-imino-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.